molecular formula C8H6ClNOS B1353395 2-Chloro-5-methoxybenzothiazole CAS No. 3507-28-6

2-Chloro-5-methoxybenzothiazole

Cat. No.: B1353395
CAS No.: 3507-28-6
M. Wt: 199.66 g/mol
InChI Key: UUERHMFUYYXLRE-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with 2-chloro-5-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include 2-substituted benzothiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidine derivatives.

Scientific Research Applications

2-Chloro-5-methoxybenzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-bacterial, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the development of fluorescent dyes and imaging agents.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The methoxy group and chlorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: Lacks the methoxy group and has different biological activities.

    5-Methoxybenzothiazole: Lacks the chlorine atom and has different reactivity and applications.

    2-Chloro-6-methoxybenzothiazole: Has the methoxy group at the sixth position, leading to different chemical properties.

Uniqueness

2-Chloro-5-methoxybenzothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-chloro-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERHMFUYYXLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427600
Record name 2-CHLORO-5-METHOXYBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-28-6
Record name 2-Chloro-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CHLORO-5-METHOXYBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (1.64 mL) was added to a solution of 5-methoxy-2-mercaptobenzothiazole in THF (20 mL). After stirring overnight, ice water was added. The reaction mixture was allowed to warm to rt and was diluted with EtOAc (100 mL). This was washed with water (50 mL) and brine (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (0 to 3% EtOAc in hexanes gradient), yielding 0.407 g (20%) of the title compound as a white solid. LC-MS: RT=9.05 min., [M+H]+=200.0. Rf=0.38 in 10% EtOAc/Hexanes.
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1.64 mL
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20 mL
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ice water
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100 mL
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Yield
20%

Synthesis routes and methods II

Procedure details

A mixture of 5-methoxy-1,3-benzothiazole-2-thiol (500 mg), thionyl chloride (2 mL) and DMF (1 drop) was stirred at 50° C. for 3 days. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the obtained mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (211 mg).
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500 mg
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2 mL
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